molecular formula C6H3FINO B14851969 2-Fluoro-5-iodonicotinaldehyde

2-Fluoro-5-iodonicotinaldehyde

Cat. No.: B14851969
M. Wt: 251.00 g/mol
InChI Key: CJJRKONHJAZYHK-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodonicotinaldehyde is a pyridine derivative featuring fluorine and iodine substituents at the 2- and 5-positions of the aromatic ring, respectively, with an aldehyde functional group at the 4-position. This compound is of interest in medicinal and synthetic chemistry due to the electronic effects of fluorine (electron-withdrawing) and iodine (heavy atom, good leaving group), which may influence reactivity in cross-coupling reactions or biological activity.

Properties

Molecular Formula

C6H3FINO

Molecular Weight

251.00 g/mol

IUPAC Name

2-fluoro-5-iodopyridine-3-carbaldehyde

InChI

InChI=1S/C6H3FINO/c7-6-4(3-10)1-5(8)2-9-6/h1-3H

InChI Key

CJJRKONHJAZYHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C=O)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodonicotinaldehyde typically involves halogenation reactions. One common method is the iodination of 2-fluoronicotinaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the halogenation reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodonicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

    Substitution Reactions: Products include azides, nitriles, and thioethers.

    Oxidation: The major product is 2-Fluoro-5-iodonicotinic acid.

    Reduction: The major product is 2-Fluoro-5-iodonicotinalcohol.

    Coupling Reactions: Various biaryl compounds are formed.

Scientific Research Applications

2-Fluoro-5-iodonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodonicotinaldehyde depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In medicinal chemistry, its biological activity is determined by the functional groups introduced during synthesis. The molecular targets and pathways involved are specific to the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Fluoro-5-iodonicotinaldehyde with structurally related compounds based on substituents, molecular properties, and available

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications Sources
This compound F, I (pyridine) C₆H₃FINO Theoretical: 248.99 Aldehyde Hypothetical; potential use in Suzuki couplings or as a pharmaceutical intermediate -
2-Fluoro-5-methylisonicotinaldehyde F, CH₃ (pyridine) C₇H₆FNO 139.13 Aldehyde ≥95% purity; discontinued commercial availability
2-Chloro-5-Fluoroisonicotinic Acid Cl, F (pyridine) C₆H₂ClFNO₂ Calculated: 189.54 Carboxylic Acid ≥98% purity; used in synthetic chemistry
2-Fluoro-5-iodotoluene F, I (toluene) C₇H₅FI 235.93 Methyl Group Safety data available; no significant hazards reported
5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid F, I, pivalamido (pyridine) - - Carboxylic Acid, Amide Pyridine derivative; potential biological activity

Key Observations:

Fluorinated pyrimidines (e.g., 5-fluorouracil in ) show tumor-selective metabolism, suggesting fluorinated pyridines may have similar biomedical relevance . Iodine: Increases molecular weight and polarizability. Iodoarenes (e.g., 2-Fluoro-5-iodotoluene) are precursors in Ullmann or Sonogashira couplings . Aldehyde vs. Carboxylic Acid: The aldehyde group in nicotinaldehydes offers reactivity for nucleophilic additions or condensations, whereas carboxylic acids (e.g., 2-Chloro-5-Fluoroisonicotinic Acid) are used in peptide synthesis or metal coordination .

Commercial Availability :

  • 2-Fluoro-5-methylisonicotinaldehyde is listed as discontinued, indicating challenges in sourcing fluorinated pyridine aldehydes .

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